[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride
Description
[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride is a synthetic organic compound characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a fluorophenyl ring at position 1, and a methanol group at the para position of the fluorophenyl moiety. The hydrochloride salt enhances its stability and solubility in aqueous media. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which are often explored for kinase inhibition, anti-inflammatory, or antimicrobial applications .
Properties
Molecular Formula |
C12H14ClFN2O |
|---|---|
Molecular Weight |
256.70 g/mol |
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C12H13FN2O.ClH/c1-8-5-9(2)15(14-8)12-4-3-10(7-16)6-11(12)13;/h3-6,16H,7H2,1-2H3;1H |
InChI Key |
FMNKZFBWDQKQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)CO)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The initial step involves synthesizing the 3,5-dimethyl-1H-pyrazole ring, which serves as the fundamental heterocyclic scaffold. The most common approach is the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.
- Reaction: Hydrazine hydrate reacts with acetylacetone (2,4-pentanedione) under acidic conditions.
- Conditions: Reflux in ethanol with catalytic acetic acid.
- Outcome: Formation of 3,5-dimethyl-1H-pyrazole via cyclization.
Hydrazine hydrate + Acetylacetone → 3,5-Dimethyl-1H-pyrazole
| Intermediate | Melting Point | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Reference |
|---|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | 105-107°C | 2.4 (s, 6H, methyls), 6.8 (s, 2H, pyrazole H) | 12.5, 20.3 |
Substitution at the 1H-Pyrazole Nitrogen
The pyrazole nitrogen is alkylated with methyl groups to obtain the 1H-pyrazol-1-yl derivative, specifically with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
- Reaction: N-alkylation of the pyrazole with methyl iodide.
- Conditions: Reflux in acetone or acetonitrile, inert atmosphere.
- Outcome: Formation of N-methylated pyrazole derivatives.
3,5-Dimethyl-1H-pyrazole + CH3I → N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
| Intermediate | Melting Point | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Reference |
|---|---|---|---|---|
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) | 120-122°C | 2.4 (s, 6H), 3.7 (s, 2H, CH2) | 12.5, 45.0 |
Introduction of the Fluorophenyl Group
The fluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, such as Suzuki coupling, depending on the availability of suitable precursors.
- Route A: Direct SNAr using 3-fluorobenzaldehyde derivatives with the pyrazole intermediate.
- Route B: Palladium-catalyzed Suzuki coupling between a boronic acid derivative of fluorophenyl and a halogenated pyrazole derivative.
- SNAr: Elevated temperature (~120°C), polar aprotic solvent (DMF or DMSO), base (K2CO3).
- Suzuki: Pd(PPh3)4 catalyst, base (K3PO4), reflux in a mixture of toluene/water.
Outcome: Formation of the fluorophenyl-substituted pyrazole.
| Compound | Melting Point | 1H NMR (δ ppm) | 19F NMR (δ ppm) | Reference |
|---|---|---|---|---|
| Fluorophenyl pyrazole | 130-132°C | 7.0-8.0 (aromatic H), 4.6 (CH2) | -115 to -120 |
Attachment of the Methanol Group
The methanol moiety is introduced at the para position of the fluorophenyl ring, typically via a reduction of the corresponding aldehyde or via nucleophilic addition.
- Reduction of aldehyde to alcohol: Using sodium borohydride (NaBH4) in methanol.
- Alternative route: Grignard reaction with methylmagnesium bromide (CH3MgBr).
- NaBH4 reduction: Cold temperature (~0°C), in methanol.
- Grignard addition: Anhydrous conditions, reflux in diethyl ether.
Outcome: Formation of the para-methanol-substituted fluorophenyl derivative.
| Compound | Melting Point | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Reference |
|---|---|---|---|---|
| [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol | 110-112°C | 4.6 (CH2OH), 2.4 (CH3) | 60.0 (CH2OH) |
Formation of the Hydrochloride Salt
The final step involves converting the free base compound to its hydrochloride salt to enhance stability and solubility.
- Reaction: Treatment with gaseous HCl or concentrated hydrochloric acid.
- Conditions: Dissolution in ethanol or methanol, bubbling HCl gas or adding HCl solution, followed by recrystallization.
Outcome: Crystalline hydrochloride salt.
Summary of Key Reaction Conditions and Data
| Step | Reagents & Conditions | Major Products | Analytical Techniques |
|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine hydrate + Acetylacetone, reflux | 3,5-Dimethyl-1H-pyrazole | NMR, melting point |
| N-alkylation | CH3I + K2CO3, reflux | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) | NMR, MS |
| Fluorophenyl attachment | SNAr or Suzuki coupling | Fluorophenyl pyrazole derivative | NMR, IR, MS |
| Methanol addition | NaBH4 or CH3MgBr, cold | [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol | NMR, HRMS |
| Salt formation | HCl gas or HCl solution | Hydrochloride salt | Melting point, NMR |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The fluorophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, acidic or basic conditions.
Hydrolysis: Water, dilute acids or bases.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Free base form of the compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: May possess therapeutic properties such as anti-inflammatory or anticancer activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group may enhance its binding affinity, while the pyrazole ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Key Observations :
- The target compound distinguishes itself with a methanol hydrochloride group, enhancing polarity compared to analogs like the butynamide derivative or carbaldehyde-substituted pyrazolines .
- MC1568 , a histone deacetylase inhibitor, shares a fluorophenyl group but incorporates a more complex propenamide chain, likely contributing to its biological activity .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs (e.g., carbaldehyde derivatives ).
- Electronic Effects : The electron-withdrawing fluorine on the phenyl ring modulates electron density, which could influence reactivity in substitution reactions or intermolecular interactions.
Research Implications and Challenges
- Synthetic Challenges: Introducing the methanol group at the para position of a fluorophenyl ring requires precise regioselective conditions to avoid byproducts.
- Optimization Opportunities: Comparative studies with the butynamide derivative could explore how terminal functional groups (methanol vs. amide) affect bioavailability or target engagement.
Biological Activity
The compound [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride, also known by its CAS number 1092295-70-9, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13ClFN2O
- Molecular Weight : 255.72 g/mol
This compound features a pyrazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that pyrazole compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted the antibacterial efficacy of similar pyrazole derivatives against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Pyrazoles are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The compound's structure suggests it may inhibit cyclooxygenase enzymes involved in prostaglandin synthesis .
- Anticancer Potential : Some pyrazole derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:
Table 1: Summary of Biological Activities of Pyrazole Derivatives
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Cell Signaling Modulation : It can alter signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
Q & A
Q. Table 1. Key Synthetic Intermediates and Analytical Data
| Intermediate | Analytical Method | Key Data (δ ppm, 1H NMR) | Reference |
|---|---|---|---|
| 4-(3,5-Dimethylpyrazol-1-yl)-3-fluorobenzaldehyde | DMSO-d6 | 10.1 (CHO), 8.2 (Ar-H), 2.5 (CH3) | |
| [4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]methanol | CDCl3 | 4.6 (CH2OH), 2.4 (CH3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
